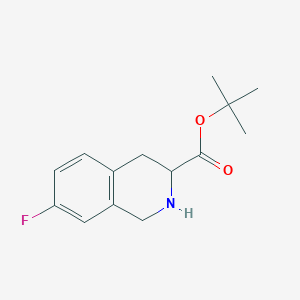![molecular formula C13H17N3O7S B2552774 2-[メチル-4-(モルホリノスルホニル)-2-ニトロアニリノ]酢酸 CAS No. 866145-94-0](/img/structure/B2552774.png)
2-[メチル-4-(モルホリノスルホニル)-2-ニトロアニリノ]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid is a complex organic compound with a unique structure that includes a nitro group, a morpholine ring, and a sulfonyl group
科学的研究の応用
2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Utilized in the synthesis of polymers or materials with unique properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid typically involves multiple steps:
Sulfonylation: The addition of the sulfonyl group, often using sulfonyl chlorides.
Morpholine Ring Formation: The incorporation of the morpholine ring through nucleophilic substitution reactions.
Final Assembly: The coupling of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring and sulfonyl group can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]propionic acid: Similar structure but with a propionic acid group instead of acetic acid.
2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]butanoic acid: Contains a butanoic acid group.
Uniqueness
2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(N-methyl-4-morpholin-4-ylsulfonyl-2-nitroanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O7S/c1-14(9-13(17)18)11-3-2-10(8-12(11)16(19)20)24(21,22)15-4-6-23-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKPLZSYLBGERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate](/img/structure/B2552699.png)

![1-(1,2-benzoxazol-3-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2552701.png)


![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2552706.png)
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[2-(morpholin-4-yl)ethyl]amino}prop-2-enenitrile](/img/structure/B2552709.png)

![2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2552712.png)

